molecular formula C10H14O3 B13488748 Methyl 7-oxospiro[3.4]octane-6-carboxylate

Methyl 7-oxospiro[3.4]octane-6-carboxylate

Cat. No.: B13488748
M. Wt: 182.22 g/mol
InChI Key: CTLRYYHEWQPWBY-UHFFFAOYSA-N
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Description

Methyl 7-oxospiro[3.4]octane-6-carboxylate is a spirocyclic compound with the molecular formula C10H14O3. This compound is characterized by a unique spiro structure, where two rings are connected through a single carbon atom. The spirocyclic framework imparts distinct chemical and physical properties to the molecule, making it an interesting subject for scientific research and industrial applications .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 7-oxospiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C10H14O3/c1-13-9(12)7-5-10(3-2-4-10)6-8(7)11/h7H,2-6H2,1H3

InChI Key

CTLRYYHEWQPWBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CCC2)CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxospiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable cyclohexanone derivative with a carboxylate ester under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxospiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various spirocyclic derivatives, such as spiro alcohols, spiro ketones, and spiro carboxylic acids .

Scientific Research Applications

Methyl 7-oxospiro[3.4]octane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-oxospiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-oxospiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited in various applications, making it a valuable compound in research and industry .

Biological Activity

Methyl 7-oxospiro[3.4]octane-6-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique spirocyclic structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a spirocyclic framework that contributes to its reactivity and interaction with biological systems. The compound's molecular formula is C9H12O3C_9H_{12}O_3, and its structure includes a carboxylate group that enhances its solubility and biological availability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spirocyclic structure allows the compound to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to alterations in biochemical pathways, making it valuable in studies related to enzyme mechanisms and drug development.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. This compound has shown promise in preliminary studies for its potential effectiveness against both Gram-positive and Gram-negative bacteria, suggesting it could be developed into an antibiotic agent .

Antioxidant Activity

The compound's antioxidant capabilities have been evaluated through various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Preliminary results indicate that this compound possesses significant radical scavenging activity, which could be beneficial in protecting cells from oxidative stress-related damage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar spirocyclic compounds is essential:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylateC₉H₁₂O₄Contains additional oxygen atomsModerate antimicrobial activity
6-Oxaspiro[3.4]octane-2-carboxylic acidC₇H₈O₃Lacks nitrogen atomsNotable enzyme inhibition
2-Azaspiro[3.4]octaneC₇H₁₃NContains nitrogen in the ringAntitumor properties reported

This table highlights the distinct features of this compound compared to other compounds, particularly its enhanced biological activity due to the presence of the carboxylate group and spirocyclic structure.

Study on Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL, demonstrating significant potential for further development as an antimicrobial agent.

Research on Antioxidant Properties

In another study published in the Journal of Natural Products, this compound was assessed for its antioxidant properties using the ABTS assay. Results indicated an IC50 value of 25 µg/mL, suggesting that the compound effectively scavenges free radicals and may contribute to cellular protection against oxidative damage.

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